molecular formula C14H11ClFN3O2 B5794603 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide

2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide

Cat. No. B5794603
M. Wt: 307.71 g/mol
InChI Key: VWJXYCKHLKCEQZ-UHFFFAOYSA-N
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Description

2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

Mechanism of Action

2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 binds to the ATP-binding site of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, preventing the protein from opening and allowing chloride ions to pass through the membrane. This leads to an increase in intracellular chloride concentration and subsequent water movement, which can help to hydrate mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in various cell types, including primary human airway epithelial cells. This molecule has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 is a valuable tool for studying 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function and its role in various physiological processes. However, it is important to note that this molecule may have off-target effects and should be used with caution in experimental settings.

Future Directions

There are several potential future directions for research involving 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172. One area of interest is the development of more potent and selective 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitors for use in treating cystic fibrosis. Additionally, this molecule could be used to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 could be used in combination with other therapies to improve the efficacy of current cystic fibrosis treatments.

Synthesis Methods

The synthesis of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to yield the final product. This process has been optimized to produce high yields and purity.

Scientific Research Applications

2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been extensively studied in the context of cystic fibrosis, as it has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in cells and animal models. This molecule has also been used as a tool to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in various physiological processes, such as ion transport and mucus secretion.

properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2/c15-10-7-8(5-6-11(10)16)18-14(21)19-12-4-2-1-3-9(12)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJXYCKHLKCEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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